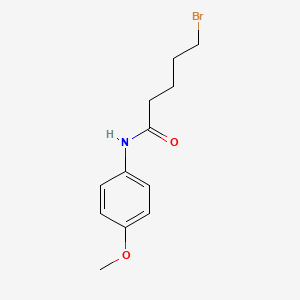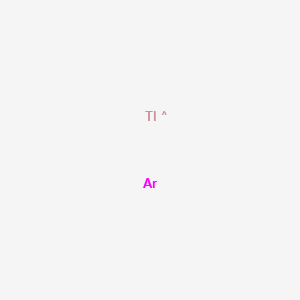
Argon;thallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon;thallium is a compound that combines the noble gas argon with the post-transition metal thallium Argon is known for its chemical inertness, while thallium is recognized for its toxicity and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of argon;thallium typically involves the reaction of thallium with argon under specific conditions. One common method is the use of a high-temperature furnace where thallium is heated in the presence of argon gas. The reaction conditions often include temperatures ranging from 300°C to 600°C and the use of a controlled atmosphere to prevent contamination.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of reaction conditions and the production of high-purity this compound compounds.
Análisis De Reacciones Químicas
Types of Reactions: Argon;thallium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Thallium, in particular, is known for its ability to form compounds with different oxidation states, such as +1 and +3.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with chlorine may produce thallium chloride, while the reaction with oxygen may result in thallium oxide.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, argon;thallium is used as a reagent in various synthetic processes. Its unique properties make it valuable in the study of reaction mechanisms and the development of new compounds.
Biology: In biology, this compound has been explored for its potential use in imaging and diagnostic techniques. Thallium’s ability to mimic potassium ions allows it to be used in studies of cellular processes and ion transport.
Medicine: In medicine, this compound is used in cardiovascular imaging to detect heart diseases. Thallium isotopes are employed in nuclear medicine for diagnostic purposes, providing valuable information about the function of the heart and other organs.
Industry: In industry, this compound is used in the production of high-temperature superconductors, semiconductors, and specialized glass. Its unique properties make it suitable for applications that require materials with specific electrical and thermal characteristics.
Mecanismo De Acción
The mechanism of action of argon;thallium involves its interaction with various molecular targets and pathways. Thallium can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. Argon, on the other hand, is known for its neuroprotective and organoprotective properties, which are thought to be mediated through its effects on cellular signaling pathways and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to argon;thallium include other thallium-containing compounds such as thallium chloride, thallium oxide, and thallium sulfate. Additionally, compounds containing other noble gases, such as krypton;thallium and xenon;thallium, may exhibit similar properties.
Uniqueness: this compound is unique due to the combination of argon’s inertness and thallium’s reactivity. This combination results in a compound with distinct chemical and physical properties that are not observed in other thallium or noble gas compounds. Its applications in various fields, including medicine and industry, highlight its versatility and potential for further research and development.
Propiedades
Número CAS |
152633-40-4 |
|---|---|
Fórmula molecular |
ArTl |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
argon;thallium |
InChI |
InChI=1S/Ar.Tl |
Clave InChI |
LCMKMCWDVWLMKN-UHFFFAOYSA-N |
SMILES canónico |
[Ar].[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)
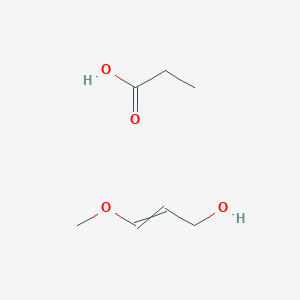
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)

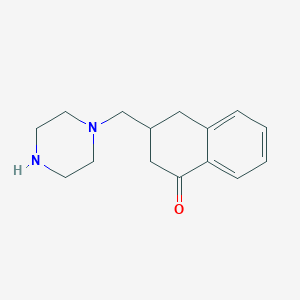
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
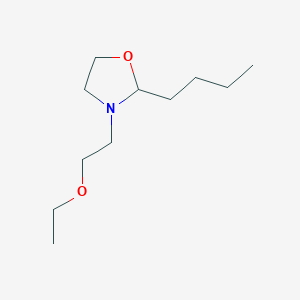
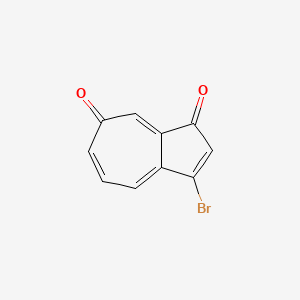

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)

![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)

